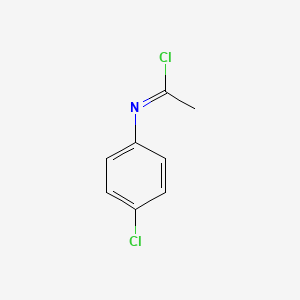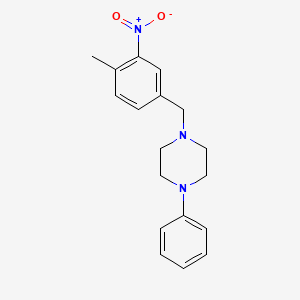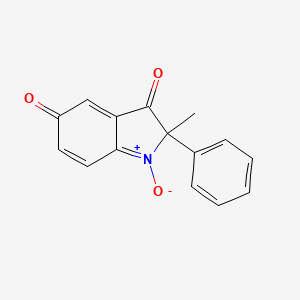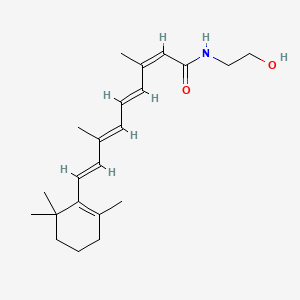
13-cis-N-(2-Hydroxyethyl)retinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-cis-N-(2-Hydroxyethyl)retinamide is a synthetic retinoid derivative of 13-cis-retinoic acid Retinoids are compounds derived from vitamin A and are known for their significant roles in cell growth, differentiation, and apoptosis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-N-(2-Hydroxyethyl)retinamide typically involves the reaction of 13-cis-retinoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 13-cis-retinoic acid.
Reagent: 2-aminoethanol.
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 13-cis-N-(2-Hydroxyethyl)retinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent retinoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Regeneration of 13-cis-retinoic acid.
Substitution: Formation of various substituted retinamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study retinoid chemistry and reactions.
Biology: Investigated for its role in cell differentiation and growth.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Mecanismo De Acción
The mechanism by which 13-cis-N-(2-Hydroxyethyl)retinamide exerts its effects involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding, the compound modulates the transcription of genes involved in cell differentiation, growth, and apoptosis . This mechanism is crucial for its potential therapeutic effects in cancer treatment.
Comparación Con Compuestos Similares
- N-ethyl retinamide
- N-4-hydroxyphenyl retinamide
- All-trans-retinoic acid
Comparison:
- Toxicity: 13-cis-N-(2-Hydroxyethyl)retinamide exhibits comparatively less toxicity than its all-trans counterparts .
- Efficacy: It has shown promising results in inhibiting tumor growth and metastasis, making it a unique candidate for cancer therapy .
- Stability: The compound is relatively stable under physiological conditions, which is advantageous for therapeutic applications.
Propiedades
Número CAS |
75686-05-4 |
|---|---|
Fórmula molecular |
C22H33NO2 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
(2Z,4E,6E,8E)-N-(2-hydroxyethyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO2/c1-17(8-6-9-18(2)16-21(25)23-14-15-24)11-12-20-19(3)10-7-13-22(20,4)5/h6,8-9,11-12,16,24H,7,10,13-15H2,1-5H3,(H,23,25)/b9-6+,12-11+,17-8+,18-16- |
Clave InChI |
JOSHOGBFUULHNI-OOGIHWIZSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCCO)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


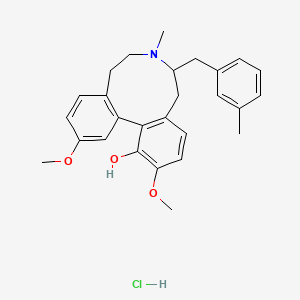
![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
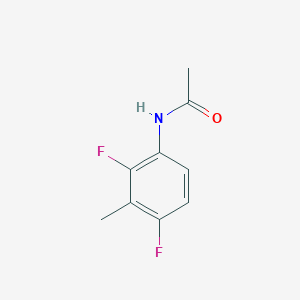
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
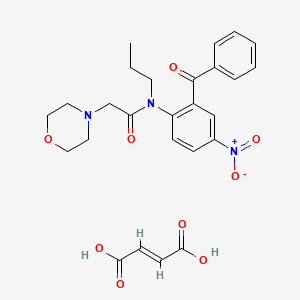
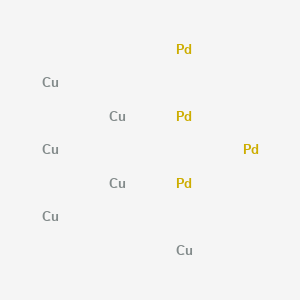
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
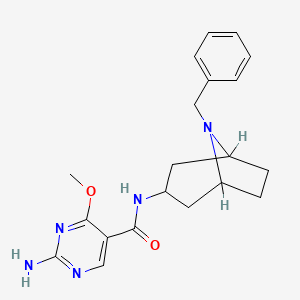

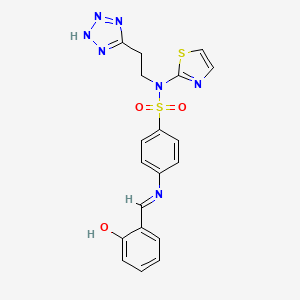
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
